molecular formula C10H20ClNO2 B14217991 Piperidin-4-ylmethyl butanoate;hydrochloride CAS No. 831169-57-4

Piperidin-4-ylmethyl butanoate;hydrochloride

Cat. No.: B14217991
CAS No.: 831169-57-4
M. Wt: 221.72 g/mol
InChI Key: WSFSQSHYCJRYDF-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethyl butanoate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-ylmethyl butanoate;hydrochloride typically involves the esterification of butanoic acid with piperidin-4-ylmethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-ylmethyl butanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Piperidin-4-ylmethyl butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various physiological effects .

Comparison with Similar Compounds

  • Piperidin-4-ylmethyl isonicotinate hydrochloride
  • 4-Piperidinylmethyl butanoate
  • Piperidin-4-ylmethyl pyridine-4-carboxylate hydrochloride

Comparison: Piperidin-4-ylmethyl butanoate;hydrochloride is unique due to its specific ester linkage and hydrochloride salt form, which confer distinct solubility and reactivity properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis .

Properties

CAS No.

831169-57-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

piperidin-4-ylmethyl butanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-10(12)13-8-9-4-6-11-7-5-9;/h9,11H,2-8H2,1H3;1H

InChI Key

WSFSQSHYCJRYDF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCNCC1.Cl

Origin of Product

United States

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